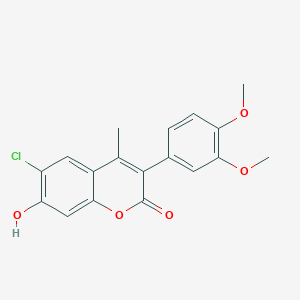

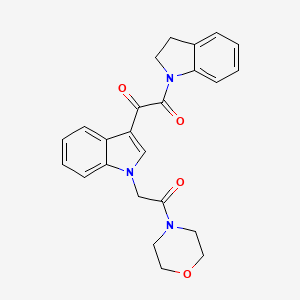

![molecular formula C5H4BF3O2S B2508174 [4-(Trifluoromethyl)thiophen-2-YL]boronic acid CAS No. 2070922-43-7](/img/structure/B2508174.png)

[4-(Trifluoromethyl)thiophen-2-YL]boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boronic acids are a class of compounds that have garnered significant attention in the field of organic chemistry due to their versatility as reagents and catalysts. They are particularly valued for their role in the Suzuki cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules . Although the provided data does not directly discuss "[4-(Trifluoromethyl)thiophen-2-yl]boronic acid", we can infer from the related literature that boronic acids with trifluoromethyl groups, such as 2,4-bis(trifluoromethyl)phenylboronic acid, are effective catalysts in organic synthesis, including amidation reactions .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions, followed by the addition of a borate compound and subsequent hydrolysis . While the specific synthesis of "this compound" is not detailed in the provided papers, a related synthesis involves the base-promoted condensation of ynone trifluoroborate salts with alkylthiols to generate thiophene boronates . This method offers complete regiocontrol and high yields, suggesting that a similar approach could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the presence of a trivalent boron atom connected to an organic moiety and hydroxyl groups. The boronic acid group can form reversible covalent bonds with diols and amino acids, which is a property exploited in various applications, including sensor technologies . The presence of a trifluoromethyl group in the molecule likely increases its electron-withdrawing capacity, which could affect its reactivity and the stability of its boronate complexes.

Chemical Reactions Analysis

Boronic acids participate in a wide range of chemical reactions. They are known for their role in Suzuki cross-coupling reactions, which are used to form carbon-carbon bonds . Additionally, they can catalyze dehydrative condensation reactions between carboxylic acids and amines, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid . The ortho-substituent on the boronic acid is crucial in these reactions, as it prevents the coordination of amines to the boron atom, thereby accelerating the reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. For instance, the pKa value of the boronic acid can be affected by the presence of electron-withdrawing or electron-donating groups . The trifluoromethyl group is a strong electron-withdrawing group, which would likely lower the pKa of the boronic acid, making it more acidic. This could enhance its reactivity in catalytic processes and its ability to form stable complexes with diols and amines.

Scientific Research Applications

Catalytic Applications

- Catalysis in Dehydrative Amidation : 2,4-Bis(trifluoromethyl)phenylboronic acid is an effective catalyst for dehydrative amidation between carboxylic acids and amines. It is particularly useful in α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

- Amide Synthesis : (2-(thiophen-2-ylmethyl)phenyl)boronic acid has been used as a bench-stable catalyst for direct amide bond synthesis between carboxylic acids and amines at room temperature (Mohy El Dine et al., 2015).

Material Science

- Functional Materials : Thienylboranes, including derivatives of [4-(Trifluoromethyl)thiophen-2-yl]boronic acid, are used as building blocks for new functional materials due to their robust chemical properties and desirable photophysical and redox characteristics (Ren & Jäkle, 2016).

- Flame Retardancy : Aromatic boronic acid derivatives have been employed to enhance the flame retardant properties of epoxy resin, demonstrating a synergistic effect with magnesium hydroxide (Tie et al., 2016).

Medical and Biological Applications

- Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles have been investigated as potential antiviral therapeutics, specifically against the Hepatitis C virus (Khanal et al., 2013).

- Drug Delivery Systems : The development of polymeric carriers for the delivery of boronic acid-containing drugs, such as bortezomib, has been explored to improve pharmacokinetics and reduce off-target effects (Kim, Suzuki, & Nagasaki, 2020).

Chemical Synthesis

- Suzuki-Miyaura Coupling : The use of boronic acids in Suzuki-Miyaura coupling reactions has been optimized, including reactions with heteroaromatic boronic acids (Kinzel, Zhang, & Buchwald, 2010).

Safety and Hazards

“[4-(Trifluoromethyl)thiophen-2-YL]boronic acid” is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The recommended precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

The primary target of [4-(Trifluoromethyl)thiophen-2-YL]boronic acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with the palladium catalyst in a process known as transmetalation . This is a formally nucleophilic process, where the boronic acid group is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, is part of a broader class of reactions known as transition metal catalyzed carbon–carbon bond forming reactions . These reactions are crucial in organic synthesis, allowing for the construction of complex organic molecules from simpler precursors .

Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a base and a suitable solvent . The choice of these can significantly impact the efficiency and selectivity of the reaction . Furthermore, the stability of this compound can be affected by factors such as temperature and pH .

properties

IUPAC Name |

[4-(trifluoromethyl)thiophen-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF3O2S/c7-5(8,9)3-1-4(6(10)11)12-2-3/h1-2,10-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKLATJIMHKFGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2070922-43-7 |

Source

|

| Record name | [4-(trifluoromethyl)thiophen-2-yl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

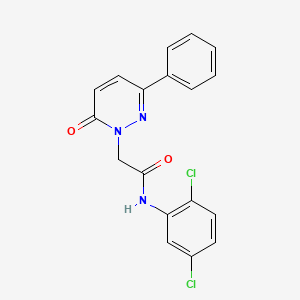

![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2508091.png)

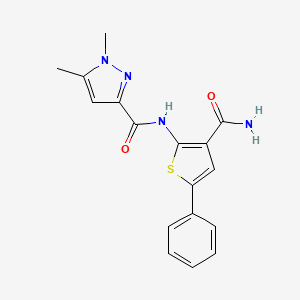

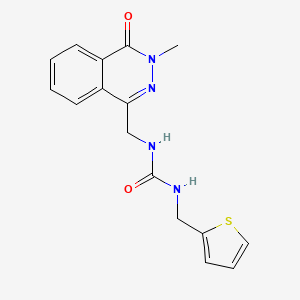

![2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2508094.png)

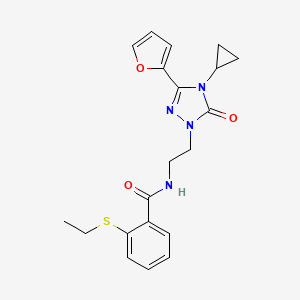

![5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2508101.png)

![1-Prop-2-enoyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperidine-4-carboxamide](/img/structure/B2508102.png)

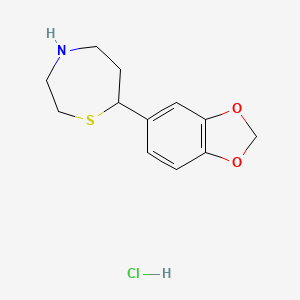

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2508108.png)

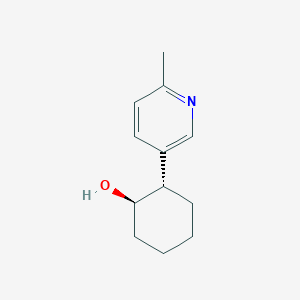

![N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2508113.png)